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Abstract

Bavisant (JNJ-31001074) is a potent and selective histamine H3 receptor antagonist that was
investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD) and other
central nervous system disorders. Developed by Johnson & Johnson, the compound showed
promise in preclinical models by modulating key neurotransmitter systems involved in
wakefulness and cognition. Despite a favorable preclinical profile, Bavisant ultimately failed to
demonstrate significant efficacy in a Phase 2 clinical trial for adult ADHD, leading to the
discontinuation of its development for this indication. This technical guide provides a
comprehensive overview of the discovery, preclinical development, and clinical evaluation of
Bavisant, presenting key data in a structured format and detailing the experimental
methodologies employed.

Introduction: The Rationale for Histamine H3
Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively
regulates the release of histamine and other neurotransmitters, including acetylcholine,
norepinephrine, and dopamine, in the central nervous system.[1][2] Blockade of the H3
receptor with an antagonist or inverse agonist was hypothesized to increase the release of
these neurotransmitters, thereby promoting wakefulness and enhancing cognitive functions.[1]
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[2] This mechanism of action presented a promising therapeutic strategy for disorders
characterized by deficits in attention, wakefulness, and cognitive control, such as ADHD.

Discovery and Preclinical Development

Bavisant was identified as a promising clinical candidate from a series of benzamide-based
histamine H3 receptor antagonists developed by Janssen Research & Development, a
subsidiary of Johnson & Johnson. The discovery program focused on optimizing potency,
selectivity, and pharmacokinetic properties to achieve a desirable profile for a once-daily oral
medication for CNS indications.

In Vitro Pharmacology

Bavisant is a highly potent and selective antagonist of the human histamine H3 receptor.[3] It
exhibits a high binding affinity for the receptor, as demonstrated in radioligand binding assays.
Importantly, it showed low affinity for the hERG potassium channel, suggesting a reduced risk
of cardiac-related adverse effects.

Parameter Value Species Assay
) Radioligand Binding
pKi (H3 Receptor) 8.27 Human
Assay
Electrophysiolo
hERG IC50 >10 uM Human Pny &
Assay

Table 1: In Vitro
Pharmacological

Profile of Bavisant.

A detailed protocol for a representative histamine H3 receptor binding assay is as follows:

 Membrane Preparation: Membranes are prepared from cells stably expressing the
recombinant human histamine H3 receptor (e.g., HEK293 or CHO cells).

o Assay Buffer: A suitable buffer, such as 50 mM Tris-HCI with 5 mM MgCI2 (pH 7.4), is used.
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o Radioligand: A tritiated H3 receptor antagonist, such as [3H]-Na-methylhistamine, is used as
the radioligand.

 Incubation: Membranes are incubated with the radioligand and varying concentrations of the
test compound (Bavisant) in a 96-well plate. Non-specific binding is determined in the
presence of a high concentration of an unlabeled H3 receptor ligand.

« Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate
bound from free radioligand.

 Scintillation Counting: The radioactivity retained on the filters is measured using a
scintillation counter.

o Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff

equation.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that Bavisant is orally bioavailable and
penetrates the central nervous system. The pharmacokinetic profile of related benzamide
analogs was characterized by moderate clearance and a volume of distribution indicative of
tissue distribution.
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Compound Cl (mL/min/kg) Vss (L/kg) t1/2 (h) %F
Analog 119 26.1+5.3 39.4+8.0 20.0+4.7 52 + 26
Analog 11h 12.8+5.5 23.9+10.1 24.3+10.9 100 £ 50
Analog 11i 18.0+24 22.3+3.4 16.2+3.1 100 £ 50
Table 2: Rat

Pharmacokinetic
Parameters for
Benzamide-
Based H3R
Antagonists
Structurally
Related to

Bavisant.

Data for Bavisant itself from this specific study is not publicly available.

e Animals: Male Sprague-Dawley rats are used.

e Dosing: The test compound is administered intravenously (e.g., via the tail vein) and orally

(e.g., by gavage).

e Blood Sampling: Blood samples are collected at various time points post-dosing from the

jugular vein.

o Plasma Analysis: Plasma concentrations of the compound are determined using a validated

LC-MS/MS method.

e Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance (Cl), volume of

distribution at steady state (Vss), half-life (t1/2), and oral bioavailability (%F) are calculated

using non-compartmental analysis.

Preclinical Efficacy

Bavisant demonstrated efficacy in preclinical models of wakefulness and cognition. As an H3

receptor antagonist, it was shown to increase the release of acetylcholine in the rat frontal
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cortex, a key neurotransmitter involved in cognitive processes.
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Caption: Proposed mechanism of action of Bavisant.

Clinical Development

The promising preclinical profile of Bavisant led to its advancement into clinical trials for the
treatment of ADHD.

Phase 2 Clinical Trial (NCT00880217)

A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study
was conducted to evaluate the efficacy and safety of three doses of Bavisant (1 mg, 3 mg, and
10 mg daily) in adults with ADHD. The study also included atomoxetine and OROS
methylphenidate as active comparators.
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Screening Phase
(up to 14 days)

Randomization

Trdatment Arms

Placebo Bavisant 1 mg Bavisant 3 mg Bavisant 10 mg Atomoxetine 80 mg OROS Methylphenidate 54 mg

Double-Blind Treatment
(42 days)

\ 4

Follow-Up
(7 days)
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Caption: Workflow of the Phase 2 clinical trial (NCT00880217).

The primary efficacy endpoint was the change from baseline in the ADHD Rating Scale-IV
(ADHD-RS-1V) total score at day 42. Bavisant did not demonstrate a statistically significant
improvement compared to placebo at any of the doses tested. In contrast, the active
comparators, atomoxetine and OROS methylphenidate, showed significant improvements,
confirming the validity of the trial design.
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Treatment Group

Mean Change from

Baseline in ADHD-RS-IV

Total Score (Day 42)

p-value vs. Placebo

Placebo -8.8 -
Bavisant 1 mg/day -9.3 Not Statistically Significant
Bavisant 3 mg/day -11.2 Not Statistically Significant
Bavisant 10 mg/day -12.2 0.161

Atomoxetine 80 mg/day -15.1 <0.001

OROS Methylphenidate 54 164 <0.001

mg/day

Table 3: Primary Efficacy
Results of the Phase 2 ADHD
Trial.

Bavisant was generally well-tolerated at the 1 mg and 3 mg doses. The 10 mg dose was

associated with a higher incidence of treatment-emergent adverse events (TEAES) and a

higher discontinuation rate due to TEAEs compared to placebo.
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Discontinuations due to

Treatment Group Incidence of TEAEs (%) TEAES (%)
Placebo 58.9 2.7
Bavisant 1 mg/day 61.8 4.4
Bavisant 3 mg/day 82.4 7.4
Bavisant 10 mg/day 89.0 19.2
Atomoxetine 80 mg/day 83.8 10.8

OROS Methylphenidate 54
mg/day

82.4 8.8

Table 4: Safety and Tolerability
in the Phase 2 ADHD Trial.

Discontinuation and Subsequent Investigations

The failure to demonstrate efficacy in the Phase 2 trial led Johnson & Johnson to discontinue
the development of Bavisant for ADHD. Subsequently, BenevolentAl acquired the rights to
Bavisant and initiated a Phase 2b trial (NCT03194217) to investigate its potential for treating
excessive daytime sleepiness in patients with Parkinson's disease. However, this trial also did
not meet its primary endpoint.

Conclusion

Bavisant (JNJ-31001074) represents a well-characterized histamine H3 receptor antagonist
that, despite a strong preclinical rationale and favorable pharmacokinetic and safety profiles,
failed to translate its preclinical efficacy into a clinical benefit for patients with ADHD. The
development history of Bavisant underscores the challenges of translating findings from
preclinical models of complex neuropsychiatric disorders to successful clinical outcomes. The
comprehensive data gathered during its development, however, provides valuable insights for
future research into the role of the histaminergic system in CNS disorders and for the
development of novel therapeutics targeting the H3 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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